Cas no 123715-80-0 (2-Formyl-3,17β-O-bis(methoxymethyl)estradiol)

2-Formyl-3,17β-O-bis(methoxymethyl)estradiol is a chemically modified derivative of estradiol, featuring methoxymethyl (MOM) protecting groups at the 3- and 17β-positions, along with a formyl group at the 2-position. This modification enhances the compound's stability and solubility, making it particularly useful in synthetic organic chemistry and steroid research. The MOM groups protect reactive hydroxyl functionalities, allowing selective transformations at other sites, while the formyl group provides a versatile handle for further derivatization. This compound is valuable in the synthesis of complex estradiol analogs, enabling precise structural modifications for pharmacological or biochemical studies. Its well-defined reactivity profile makes it a practical intermediate in steroid chemistry.
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol structure
123715-80-0 structure
商品名:2-Formyl-3,17β-O-bis(methoxymethyl)estradiol
CAS番号:123715-80-0
MF:C23H32O5
メガワット:388.49718
CID:824522
PubChem ID:10971128

2-Formyl-3,17β-O-bis(methoxymethyl)estradiol 化学的及び物理的性質

名前と識別子

    • 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol
    • 2-FORMYL-3,17-O-BIS(METHOXYMETHYL)ESTRADIOL
    • 2-FORMYL-3,17?-O-BIS(METHOXYMETHYL)ESTRADIOL
    • 2-FORMYL-3,17ß-O-BIS(METHOXYMETHYL)ESTRADIOL
    • (17)-3,17-Bis(methoxymethoxy)estra-1,3,5(10)-triene-2-carboxaldehyde
    • (17beta)-3,17-bis(methoxymethoxy)estra-1(10),2,4-triene-2-carbaldehyde
    • DB-257379
    • 2-Formyl-3,17 beta -O-bis(methoxymethyl)estradiol
    • AKOS030254290
    • 123715-80-0
    • (8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carbaldehyde
    • 2-Formyl-3,17beta-O-bis(methoxymethyl)estradiol
    • Estra-1,3,5(10)-triene-2-carboxaldehyde, 3,17-bis(methoxymethoxy)-, (17beta)-
    • A-O-bis(methoxymethyl)estradiol
    • 2-Formyl-3,17
    • J-004977
    • DTXSID50450273
    • インチ: InChI=1S/C23H32O5/c1-23-9-8-17-18(20(23)6-7-22(23)28-14-26-3)5-4-15-11-21(27-13-25-2)16(12-24)10-19(15)17/h10-12,17-18,20,22H,4-9,13-14H2,1-3H3/t17-,18+,20-,22-,23-/m0/s1
    • InChIKey: PGRCGHQMTWFDPC-PAHONEIHSA-N
    • ほほえんだ: O=Cc1c(OCOC)cc3c(c1)[C@H]2CC[C@@]4([C@@H](OCOC)CC[C@H]4[C@@H]2CC3)C

計算された属性

  • せいみつぶんしりょう: 388.22506
  • どういたいしつりょう: 388.22497412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 539
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 508.1±50.0 °C at 760 mmHg
  • フラッシュポイント: 219.3±30.2 °C
  • PSA: 53.99
  • じょうきあつ: 0.0±1.3 mmHg at 25°C

2-Formyl-3,17β-O-bis(methoxymethyl)estradiol セキュリティ情報

2-Formyl-3,17β-O-bis(methoxymethyl)estradiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F697750-1g
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol
123715-80-0
1g
$ 1487.00 2023-04-15
TRC
F697750-500mg
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol
123715-80-0
500mg
$ 833.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-209176-100mg
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol,
123715-80-0
100mg
¥2708.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-209176-100 mg
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol,
123715-80-0
100MG
¥2,708.00 2023-07-11
TRC
F697750-50mg
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol
123715-80-0
50mg
$ 110.00 2023-04-15
TRC
F697750-100mg
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol
123715-80-0
100mg
$ 190.00 2023-04-15
TRC
F697750-250mg
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol
123715-80-0
250mg
$ 437.00 2023-04-15

2-Formyl-3,17β-O-bis(methoxymethyl)estradiol 関連文献

2-Formyl-3,17β-O-bis(methoxymethyl)estradiolに関する追加情報

Introduction to 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol (CAS No: 123715-80-0)

2-Formyl-3,17β-O-bis(methoxymethyl)estradiol, identified by the Chemical Abstracts Service Number (CAS No) 123715-80-0, is a specialized derivative of estradiol, a key endogenous estrogenic hormone. This compound has garnered significant attention in the field of pharmaceutical chemistry and biomedical research due to its unique structural features and potential therapeutic applications. The presence of a formyl group at the 2-position and bis(methoxymethyl) ether substitutions at the 3 and 17β-hydroxyl positions introduces novel reactivity and stability characteristics, making it a valuable intermediate in synthetic chemistry and a candidate for further development in drug discovery.

The molecular structure of 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol consists of a steroidal backbone typical of estrogens, with modifications that enhance its suitability for various biochemical processes. The formyl group (–CHO) at the 2-position serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives through condensation reactions or oxidation pathways. Additionally, the methoxymethyl (–OCH₃) ether groups at the 3 and 17β positions increase the compound's solubility in polar solvents while providing stability against hydrolysis, which is crucial for its handling and application in sensitive biological assays.

Recent advancements in estrogenic signaling have highlighted the importance of estradiol derivatives in modulating hormone-dependent pathways. 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol has been explored as a potential tool to investigate estrogen receptor (ER) interactions and downstream signaling cascades. Studies have demonstrated that this derivative exhibits selective binding affinity for both ERα and ERβ, albeit with different potencies compared to unmodified estradiol. Such selectivity is highly desirable in therapeutic contexts where differential activation of ER subtypes can lead to distinct physiological responses.

In vitro experiments have revealed that 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol can serve as a precursor for synthesizing novel estrogen mimetics or antagonists. The formyl group allows for facile introduction of carbonyl-containing functionalities, which can be further transformed into amides, imines, or other bioactive moieties. This flexibility makes it particularly useful in designing molecules with tailored pharmacological profiles for treating hormone-sensitive conditions such as breast cancer, osteoporosis, and menopausal symptoms. Moreover, the bis(methoxymethyl) ether substitutions enhance metabolic stability, reducing the likelihood of rapid degradation in vivo.

Emerging research also suggests that 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol may have applications beyond traditional estrogenic modulation. Its ability to cross-react with other nuclear receptors or interact with non-receptor targets has opened avenues for exploring its role in broader cellular processes. For instance, preliminary data indicate that this compound can influence gene expression patterns associated with inflammation and tissue repair, potentially making it relevant for therapeutic strategies targeting chronic inflammatory diseases.

The synthesis of 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol involves multi-step organic transformations starting from commercially available estradiol precursors. Key synthetic steps include formylation at the 2-position using reagents such as N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃), followed by selective methoxymethylation at the 3 and 17β hydroxyl groups via nucleophilic substitution reactions with methoxymethyl chloride (MOMCl). The reaction conditions must be carefully optimized to ensure high yield and purity while minimizing side products.

In terms of analytical characterization, 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol is typically analyzed using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide definitive confirmation of structural integrity and purity levels required for pharmaceutical applications. Additionally, kinetic studies have been conducted to assess its stability under various storage conditions, revealing that proper shielding from light and moisture is essential to prevent degradation.

The potential therapeutic utility of 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol is further supported by preclinical studies demonstrating its efficacy in animal models. For example, oral administration of this compound has shown promise in alleviating osteopenia symptoms by enhancing bone mineral density through ER-mediated mechanisms. Similarly, topical formulations have demonstrated anti-inflammatory effects in skin tissue explants by modulating local estrogen signaling pathways. These findings underscore its potential as a lead compound for developing next-generation estrogen-based therapeutics.

As research progresses, the role of modified estrogens like 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol in precision medicine is becoming increasingly evident. By leveraging structural modifications to fine-tune pharmacokinetic and pharmacodynamic properties, scientists aim to develop compounds with enhanced target specificity and reduced systemic side effects. This approach aligns with broader trends in drug development toward personalized therapies tailored to individual patient needs.

The industrial-scale production of 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol faces challenges related to synthetic complexity and cost-efficiency. However, advances in green chemistry principles have led to innovations such as catalytic methods that improve reaction yields while minimizing waste generation. These sustainable practices are critical for ensuring the long-term viability of estradiol derivatives as viable pharmaceutical candidates.

Future directions in studying 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol include exploring its interactions with microRNAs and other non-coding RNAs that regulate estrogen-responsive gene networks. Such investigations could uncover novel mechanisms by which this compound exerts its biological effects beyond traditional receptor binding assays. Additionally, computational modeling techniques are being employed to predict structural analogs with improved pharmacological profiles based on known bioactive scaffolds.

In conclusion,2 Formyl 3 17 β O bis methoxymethyl estradiol CAS No 123715 80 0 represents an exciting frontier in estrogenic drug design due to its unique structural attributes and multifaceted biological activities。 Its synthesis, characterization,and preclinical evaluation underscore its promise as a therapeutic agent, while ongoing research continues to uncover new insights into its mechanisms of action。 As scientific understanding evolves,this compound will likely play an increasingly important role in addressing hormone-dependent diseases through innovative medicinal chemistry approaches。

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